4-[4-(1-Naphthoyl)piperazin-1-yl]phenol
Description
4-[4-(1-Naphthoyl)piperazin-1-yl]phenol is a piperazine-derived compound featuring a phenol moiety substituted at the para position with a piperazine ring that is further acylated with a 1-naphthoyl group. The naphthoyl group introduces significant steric bulk and aromaticity, which may influence both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
CAS No. |
684249-29-4 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H20N2O2/c24-18-10-8-17(9-11-18)22-12-14-23(15-13-22)21(25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,24H,12-15H2 |
InChI Key |
OCCNMSOPCUMXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Cytotoxic Potency of Piperazine Derivatives
| Substituent on Piperazine | Example Compound | IC₅₀ (HCT116) | IC₅₀ (A549) |
|---|---|---|---|
| 4-Acetylpiperazin-1-yl | Compound 9 | 1.84 mM | 3.72 mM |
| 4-Benzoylpiperazin-1-yl | Compound 29 | 42.36 mM | 65.14 mM |
| 4-(4-Chlorobenzoyl)piperazin-1-yl | Compound 34 | 25.38 mM | 38.91 mM |
| 4-(Methylsulfonyl)piperazin-1-yl | Compound 43 | 18.92 mM | 22.15 mM |
Data sourced from phosphoinositide 3-kinase (PI3K) inhibitor studies
Electronic and Steric Effects
- Acetyl vs. Naphthoyl : The acetyl group (electron-withdrawing) may enhance hydrogen bonding or dipole interactions, while the naphthoyl group (electron-rich) could promote π-π stacking but hinder receptor access due to steric bulk .
- Fluorophenyl-Naphthyl Hybrids : Compounds like [4-(4-fluorophenyl)piperazin-1-yl]naphthalen-2-ylacetic acid () combine fluorophenyl’s electronegativity with naphthyl’s hydrophobicity, demonstrating how electronic tuning can alter bioactivity .
Pharmacological Diversity
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